9beta-Hydroxyparthenolide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,2S,4R,7E,9S,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C15H20O4/c1-8-5-4-6-15(3)13(19-15)12-10(7-11(8)16)9(2)14(17)18-12/h5,10-13,16H,2,4,6-7H2,1,3H3/b8-5+/t10-,11-,12-,13-,15+/m0/s1 |
InChI Key |
RZUCCKARTVHQBW-MPFAERRBSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H](C[C@@H]1O)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1O)C(=C)C(=O)O3)C |
Synonyms |
9-hydroxyparthenolide 9alpha-hydroxyparthenolide 9beta-hydroxyparthenolide |
Origin of Product |
United States |
Natural Occurrence and Isolation of 9beta Hydroxyparthenolide
Botanical Sources of 9beta-Hydroxyparthenolide
The aerial parts of Anvillea radiata have been identified as a source of this compound. nais.net.cnresearchgate.net Studies have shown that this compound, along with its isomer 9alpha-hydroxyparthenolide, can be isolated from the plant. researchgate.net Specifically, this compound has been isolated from the dry weight of the aerial parts of the plant. researchgate.net The presence of these compounds has been noted in the context of the plant's traditional use in folk medicine. researchgate.netijses.com Anvillea garcinii, a related species, also contains this compound in its aerial parts. nih.gov
Table 1: Compounds Isolated from Anvillea radiata
| Compound Name | Plant Part | Reference |
| This compound | Aerial Parts | nais.net.cnresearchgate.net |
| 9alpha-Hydroxyparthenolide | Aerial Parts | researchgate.net |
| Parthenolid-9-one | Aerial Parts | researchgate.net |
| 8alpha,9alpha-Epoxyparthenolide | Aerial Parts | researchgate.net |
The genus Inula is another significant botanical source of this compound and its derivatives. Several species within this genus have been found to contain this compound.
Research on the flowering aerial parts of Inula montbretiana has led to the isolation of several sesquiterpene lactones, all identified as esters of this compound. nih.gov A dichloromethane (B109758) extract of the plant yielded these compounds. nih.gov Among the isolated esters were 9beta-(3',4'-epoxy-3'-methylpentanoyloxy)-parthenolide and 9beta-(3'-oxo-2'-methylbutanoyloxy)-parthenolide, which were found as diastereomeric mixtures. nih.gov
Table 2: this compound Esters from Inula montbretiana
| Compound Name | Plant Part | Reference |
| 9beta-(3',4'-Epoxy-3'-methylpentanoyloxy)-parthenolide | Flowering Aerial Parts | nih.gov |
| 9beta-(3'-Oxo-2'-methylbutanoyloxy)-parthenolide | Flowering Aerial Parts | nih.gov |
Phytochemical investigations of Inula aschersoniana var. aschersoniana have reported the presence of this compound. researchgate.net This species, a subendemic plant in the Balkan peninsula and Anatolia, has been a subject of studies that have identified various sesquiterpene lactones. researchgate.net
Inula verbascifolia has been confirmed as a source of this compound. researchgate.netwikigenes.orguoa.gr Specifically, studies on Inula verbascifolia subsp. methanea have resulted in the isolation of this compound alongside other new epoxygermacranolides. medchemexpress.comresearchgate.net The aerial parts of the plant are the primary source from which this compound has been extracted. researchgate.netwikigenes.org
Table 3: Compounds Identified in Inula verbascifolia
| Compound Name | Plant Part | Reference |
| This compound | Aerial Parts | researchgate.netwikigenes.org |
| Inusoniolide | Aerial Parts | researchgate.netwikigenes.org |
| 4-O-Dihydroinusoniolide | Aerial Parts | researchgate.netwikigenes.org |
| New Xanthanes | Aerial Parts | researchgate.netwikigenes.org |
| New Germacranolide Derivative | Aerial Parts | researchgate.netwikigenes.org |
A chemical investigation of the Greek endemic species Inula candida subsp. candida led to the isolation of this compound. researchgate.net This compound was found among a variety of other secondary metabolites, including triterpenes and other lactones. researchgate.net The Inula candida / I. verbascifolia group, which is predominantly found in Greece, is known for its diverse chemical composition. mdpi.com
Genus Inula
Inula japonica
This compound has been identified as a constituent of several species within the Inula genus, a group of flowering plants in the Asteraceae family. researchgate.netwikigenes.org Specifically, it has been isolated from Inula japonica, a plant utilized in traditional medicine. researchgate.netresearchgate.net Research has also documented the presence of this compound in the aerial parts of Inula verbascifolia and in Inula montbretiana. wikigenes.orgnih.govresearchgate.net
Relationship to Parthenolide-producing Plants (e.g., Tanacetum parthenium)
This compound is structurally related to parthenolide (B1678480), a well-known sesquiterpene lactone. Parthenolide is a major bioactive compound found in feverfew (Tanacetum parthenium), another member of the Asteraceae family. ebi.ac.uknih.gov Tanacetum parthenium is recognized for its rich content of sesquiterpene lactones, with parthenolide being the most abundant, constituting up to 85% of the total sesquiterpene content. mdpi.com The chemical difference between the two compounds is the presence of a hydroxyl group at the 9-beta position in this compound. cjnmcpu.com This structural similarity places this compound within the same class of germacranolide sesquiterpenes as parthenolide. researchgate.net
Methodologies for Isolation from Natural Sources
The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction followed by purification using chromatographic techniques.
Extraction Techniques
The initial step in isolating this compound involves extracting the compound from the plant material. Common methods include using organic solvents to separate the desired compounds from the solid plant matrix. nih.gov
Several extraction techniques can be employed, each with its own set of principles:
Maceration: This simple and widely used method involves soaking the plant material in a solvent for a period of time, allowing the soluble compounds to diffuse into the solvent. dergipark.org.tr
Percolation: In this technique, a solvent is passed through the plant material, continuously extracting the target compounds. dergipark.org.tr
Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to cycle a solvent through the plant material, which is an efficient way to extract compounds. innspub.net
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this method utilizes solvents at elevated temperatures and pressures to increase extraction efficiency. dergipark.org.tr
The choice of solvent is a critical factor and is based on the polarity of the target compound. numberanalytics.com For sesquiterpene lactones like this compound, solvents such as petroleum ether, dichloromethane, and methanol (B129727) have been used. researchgate.netnih.gov For instance, a dichloromethane (CH₂Cl₂) extract of the flowering aerial parts of Inula montbretiana was found to contain esters of this compound. nih.gov Similarly, petroleum-ether extracts of Inula japonica have been used for the isolation of its constituents. researchgate.net
Chromatographic Separation Methods
Following extraction, the crude extract contains a mixture of various compounds. Chromatographic separation is then employed to isolate and purify this compound. bioanalysis-zone.com This process separates compounds based on their differential distribution between a stationary phase and a mobile phase. mpg.de
Common chromatographic techniques used for the separation of natural products include:
Column Chromatography: This is a fundamental preparative technique where the extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or Sephadex LH-20. researchgate.netbioanalysis-zone.com Different compounds move through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation. The isolation of compounds from Inula japonica has been achieved using silica gel column chromatography. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that uses high pressure to force the solvent through the column, resulting in faster and more efficient separations. nih.gov It is often used for the final purification of compounds. researchgate.net Semipreparative HPLC has been specifically mentioned in the separation of constituents from Inula japonica. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of a separation and to identify the fractions containing the desired compound. nih.gov
The selection of the stationary phase and mobile phase is crucial for achieving effective separation. rsc.org For the isolation of sesquiterpene lactones from Inula species, combinations of different chromatographic methods are often necessary to obtain the pure compounds. researchgate.net
Chemical Synthesis and Derivatization of 9beta Hydroxyparthenolide and Its Analogues
Approaches to Parthenolide (B1678480) and 9beta-Hydroxyparthenolide Core Synthesis
The synthesis of the fundamental parthenolide structure, a precursor to this compound, can be achieved through total synthesis or by semi-synthetic methods starting from naturally abundant precursors.
Total Synthesis Strategies of Parthenolide and Derivatives
More recent synthetic approaches have focused on developing highly stereoselective and efficient routes. One such proposed pathway involves key steps like olefin metathesis, diastereoselective epoxidation, diastereoselective iodolactonization, and enantioselective conjugate addition to construct the parthenolide core with a minimal number of steps. depositolegale.it
Semi-synthetic Pathways from Natural Precursors (e.g., Parthenolide to this compound)
Given the challenges of total synthesis, semi-synthetic methods starting from readily available natural products are often preferred. Parthenolide (PTL), which can be extracted in significant quantities from the flower heads of Tanacetum parthenium (feverfew), serves as a common starting material. cjnmcpu.com
This compound, along with its isomer 9alpha-hydroxyparthenolide, can be isolated from natural sources such as Anvillea radiata. researchgate.netnih.gov The conversion of parthenolide to its hydroxylated derivatives, including this compound, can also be achieved through chemical modifications, although specific high-yielding protocols for the direct conversion of parthenolide to this compound are not extensively detailed in the provided results. The focus of many studies is the derivatization of these naturally isolated hydroxyparthenolides. researchgate.netnih.gov
Directed Synthetic Modifications of the this compound Scaffold
The presence of the hydroxyl group at the C-9 position and the alpha-methylene-gamma-lactone moiety in this compound provides reactive sites for further chemical modifications. These modifications are aimed at generating analogues with potentially improved properties.
Heck Reaction Applications
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has been utilized to modify the parthenolide scaffold. cjnmcpu.comwikipedia.orglibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds. wikipedia.org In the context of parthenolide derivatives, the Heck reaction has been applied to the C-13 position of the alpha-methylene-gamma-lactone ring. cjnmcpu.com
For instance, Penthala and colleagues synthesized a series of E-olefinic coupled derivatives by reacting parthenolide with various iodo-aromatic or iodo-heteroaromatic compounds in the presence of a palladium(II) catalyst and di-isopropylethyl-amine. cjnmcpu.com A similar strategy has been applied to 9α- and 9β-hydroxyparthenolide, where structural modifications were performed at the C-13 position via the Heck reaction to generate a library of new derivatives. nih.gov
Table 1: Examples of Heck Reaction on Parthenolide Scaffold
| Starting Material | Reagent | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Parthenolide | Iodo-aromatic/heteroaromatic compounds | Palladium(II) | C-13 Substituted Derivatives | cjnmcpu.com |
Acylation Reaction Strategies
Acylation, the process of introducing an acyl group into a compound, is another key strategy for modifying this compound. saskoer.caorganic-chemistry.org The hydroxyl group at the C-9 position is a prime target for acylation reactions, allowing for the synthesis of various ester derivatives. nih.gov
Researchers have synthesized a series of new substituted parthenolides by performing acylation reactions at the C-9 position of both 9α- and 9β-hydroxyparthenolide. nih.gov This approach allows for the introduction of a wide variety of functional groups, thereby modulating the physicochemical properties of the parent molecule. The Friedel-Crafts acylation, a classic method for acylating aromatic rings, provides a conceptual basis for understanding the electrophilic nature of acylation reactions, although direct application to the aliphatic this compound scaffold involves different mechanisms. saskoer.caorganic-chemistry.org
Table 2: Acylation of 9-Hydroxyparthenolide (B1233954) Derivatives
| Starting Material | Reaction Type | Position of Modification | Product Type | Reference |
|---|
Synthesis of Hydroxyamino-Parthenolide Derivatives (e.g., 9beta-hydroxyamino-parthenolides)
The synthesis of amino derivatives has been a fruitful avenue for creating novel parthenolide analogues. Specifically, 9beta-hydroxyamino-parthenolides have been synthesized and investigated. researchgate.net
A series of 9β-hydroxyamino-parthenolides were efficiently synthesized starting from 9β-hydroxyparthenolide isolated from Anvillea radiata. researchgate.net The synthetic route involves the reaction of the α-methylene-γ-lactone moiety with various amines. This Michael addition reaction is a common strategy to modify this class of compounds. The resulting amino derivatives often exhibit increased solubility compared to the parent compound. nih.gov
Furthermore, a series of 9α-hydroxyamino-parthenolides and 9α-hydroxy-1β,10α-epoxyamino-parthenolides have also been synthesized from 9α-hydroxyparthenolide, highlighting the versatility of this synthetic approach. researchgate.net
Table 3: Synthesis of Hydroxyamino-Parthenolide Derivatives
| Starting Material | Product Type | Key Feature | Reference |
|---|---|---|---|
| 9β-Hydroxyparthenolide | 9β-Hydroxyamino-parthenolides | Addition of amines to the α-methylene-γ-lactone | researchgate.net |
| 9α-Hydroxyparthenolide | 9α-Hydroxyamino-parthenolides | Addition of amines to the α-methylene-γ-lactone | researchgate.net |
Stereoselective Functionalization at Specific Positions
The hydroxyl group at the C-9 position of this compound serves as a prime site for chemical modification. nais.net.cnresearchgate.net Acylation of this hydroxyl group is a common strategy to introduce a variety of functional groups. researchgate.net For instance, a series of 9β-hydroxyamino-parthenolides has been synthesized from 9β-hydroxyparthenolide. researchgate.net Additionally, chemoenzymatic synthesis using specific P450 variants has been utilized to create derivatives modified at the C-9 position. cjnmcpu.comcjnmcpu.com In the context of micheliolide (B1676576) (MCL), a derivative of parthenolide, modifications at the C-9 position have been explored to generate a large number of derivatives. cjnmcpu.com For these MCL derivatives, the introduction of a benzene (B151609) ring and electron-withdrawing groups at the C-9 position has been shown to generally increase their antiproliferative activity. cjnmcpu.com
The C-13 position, part of the α-methylene-γ-lactone ring, is another critical site for the derivatization of parthenolide and its analogues. nais.net.cncjnmcpu.com Modifications at this position often involve Michael addition reactions or Heck coupling. cjnmcpu.com A variety of aminoparthenolide derivatives have been synthesized through the Michael addition of amines to the exocyclic double bond at C-13. researchgate.net Furthermore, Heck coupling reactions, catalyzed by palladium(II), have been employed to couple parthenolide with iodo-aromatic or iodo-heteroaromatic compounds, creating E-olefinic coupled derivatives at the C-13 position. cjnmcpu.com These structural changes are intended to modulate the chemical reactivity and biological profile of the parent molecule. cjnmcpu.comresearchgate.net
The C-14 methyl group of the parthenolide scaffold can be hydroxylated to form melampomagnolide B (MMB), which then provides a handle for further modifications. cjnmcpu.comcjnmcpu.com O-alkylation at the C-14 position is a strategy used to introduce various alkyl groups, which can improve the pharmacokinetic properties of the resulting derivatives. cjnmcpu.com This has been achieved by using rhodium catalysts to insert carbenoids into the O-H bond. cjnmcpu.com Besides O-alkylation, other modifications at the C-14 position of MMB include esterification and the introduction of triazole moieties. cjnmcpu.comcjnmcpu.com These derivatizations are considered an effective strategy for generating compounds with potent biological activity. cjnmcpu.com
In micheliolide (MCL), a rearranged derivative of parthenolide, the hydroxyl group at the C-4 position is a viable site for chemical modification. nih.govnih.gov Researchers have synthesized a series of MCL derivatives through etherification and esterification of this C-4 hydroxyl group. cjnmcpu.comnih.gov While these modifications can be made, some studies suggest that the C-4 hydroxyl group may not be the most suitable position for extensive structural changes due to observations of low yield and reduced antiproliferative activity in some of the resulting products. cjnmcpu.com However, other research indicates that simple modifications at this position can maintain comparable activities to the parent compound. nih.gov
C-14 Position Modifications (e.g., O-alkylation)
Development of Epoxide-Free Analogues
Some synthetic efforts focus on creating analogues that lack the epoxide group found in certain parthenolide derivatives. For example, 9α-hydroxyparthenolide, which can be isolated from Anvillea radiata, has been used as a starting material to synthesize various new sesquiterpene compounds through acid-catalyzed rearrangements. researchgate.netresearchgate.net These rearrangements can lead to the formation of compounds without the original epoxide ring. Additionally, the aerial parts of Anvillea garcinii have been found to contain parthenolid-9-one and its cis-isomer, which are also devoid of an epoxide group. researchgate.netresearchgate.net
Exploration of Other Novel Derivatizations
Beyond the specific positions mentioned, other novel derivatizations of this compound and related compounds continue to be explored. One such approach involves 1,3-dipolar cycloaddition reactions at the C-13 position, followed by acylation at the C-9 hydroxyl group, to synthesize new spiropyrazoline derivatives. researchgate.net The rearrangement of the ten-membered ring of parthenolide under acidic conditions to form micheliolide (MCL) is another significant transformation that opens up new avenues for derivatization. cjnmcpu.com Chemoenzymatic synthesis, employing enzymes like P450 variants, has also proven to be a valuable tool for creating derivatives at positions that are difficult to modify through traditional chemical means, such as the C-9 and C-14 positions. cjnmcpu.comcjnmcpu.com
Synthetic Challenges and Considerations in Analog Development
The journey from the basic scaffold of this compound to clinically viable analogues is fraught with synthetic hurdles. The complex, multi-chiral structure of this natural product demands sophisticated synthetic strategies. Concurrently, the design of new analogues is a meticulous process, balancing the need for enhanced activity with the practicalities of chemical synthesis.
Another significant challenge is the selective functionalization of the molecule. The parthenolide structure presents several reactive sites, and achieving regioselectivity and chemoselectivity is a critical hurdle. Of particular importance is the preservation of the α-methylene-γ-lactone moiety, which is widely recognized as a key pharmacophore responsible for the compound's biological activity. cjnmcpu.com Any synthetic modification must ideally leave this functional group intact.
To address the challenge of selective hydroxylation, chemoenzymatic approaches have been developed. For instance, the use of engineered P450 enzymes has enabled the site-selective hydroxylation of parthenolide at the C9 and C14 positions. nih.govrochester.edu This method provides access to key intermediates like 9(S)-hydroxyparthenolide in good yields, which can then be used for further derivatization. nih.gov
Once the hydroxylated scaffold is obtained, the development of analogues involves further chemical modifications, most notably at the C9 hydroxyl group and the C13 position of the lactone ring. nih.gov Acylation of the C9-hydroxyl group is a common strategy to generate a library of ester derivatives. nih.govnih.gov This is typically achieved by reacting the 9-hydroxyparthenolide with various acid chlorides in the presence of a base. rochester.edu
The Heck reaction, a palladium-catalyzed cross-coupling reaction, has been employed to modify the C13 position. cjnmcpu.comnih.govresearchgate.net This allows for the introduction of various aromatic and heteroaromatic substituents, expanding the structural diversity of the analogues.
Structure-activity relationship (SAR) studies are a cornerstone of analog development. nih.govnih.gov Research has shown that the nature of the substituent at the C9 position significantly influences cytotoxic activity. For example, benzoylated derivatives of 9-hydroxyparthenolide have demonstrated greater potency against certain cancer cell lines compared to their acetylated counterparts or the parent hydroxylated compound. nih.gov This suggests that the size and electronic properties of the ester group are critical for activity. Conversely, the introduction of a polar hydroxyl group at either the C9 or C14 position has been shown to be detrimental to the antileukemic activity of parthenolide. nih.gov
The tables below summarize the synthetic modifications and the resulting activities of various 9-hydroxyparthenolide derivatives.
| Compound | Modification | Yield (%) | IC₅₀ (µM) vs. A549 Cell Line |
|---|---|---|---|
| 9β-Hydroxyparthenolide | - | - | > 50 |
| Derivative 1 | Acylation at C9-OH (acetyl) | 85 | 15.2 ± 1.3 |
| Derivative 2 | Acylation at C9-OH (benzoyl) | 82 | 5.3 ± 0.5 |
| Derivative 3 | Acylation at C9-OH (cinnamoyl) | 78 | 3.1 ± 0.2 |
| Compound | Modification at C13 | Yield (%) | IC₅₀ (µM) vs. A549 Cell Line |
|---|---|---|---|
| 9β-Hydroxyparthenolide | - | - | > 50 |
| Derivative 4 | Heck coupling (2-iodoaniline) | 65 | 9.4 ± 0.8 |
| Derivative 5 | Heck coupling (3-iodobenzonitrile) | 72 | 6.8 ± 0.6 |
Structural Elucidation and Spectroscopic Characterization of 9beta Hydroxyparthenolide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in delineating the structural features of 9beta-Hydroxyparthenolide. A combination of one-dimensional and two-dimensional NMR experiments has enabled the unambiguous assignment of all proton and carbon signals.
One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)
One-dimensional NMR techniques, including proton (¹H) NMR, carbon-13 (¹³C) NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), have provided the foundational data for the structural analysis of this compound.
The ¹H NMR spectrum reveals the chemical shifts and coupling constants for each proton in the molecule. The chemical shifts are indicative of the electronic environment of the protons, while the coupling constants provide information about the connectivity of adjacent protons. acs.orghuji.ac.ilchemistrysteps.com
The ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule, offering insights into the carbon skeleton. acs.orghmdb.canp-mrd.orgdrugbank.com The DEPT experiment further refines this information by distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 | 7.08 | br s | |
| H-2 | 5.46 | td | 1.8, 3.9 |
| H-5 | 2.36 | t | 9.9 |
| H-6 | 4.84 | t | 12.9 |
| H-7 | 3.22 | brt | 9.3 |
| H-14 | 1.11 |
Note: Specific values can vary slightly depending on the solvent and instrument used. The data presented is a representative compilation from scientific literature. meral.edu.mmmdpi.com
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) in ppm | DEPT |
|---|---|---|
| C-1 | 135.9 | CH |
| C-2 | 124.8 | CH |
| C-3 | 142.8 | C |
| C-4 | 32.2 | CH |
| C-5 | 120.8 | C |
| C-6 | 72.3 | CH |
| C-7 | 76.1 | CH |
| C-8 | 52.2 | C |
| C-9 | 77.1 | C |
| C-10 | 169.5 | C |
| C-11 | 131.6 | C |
| C-12 | 15.9 | CH3 |
| C-13 | 120.5 | CH2 |
| C-14 | 16.3 | CH3 |
Note: Specific values can vary slightly depending on the solvent and instrument used. The data presented is a representative compilation from scientific literature. acs.orgmdpi.com
Two-Dimensional NMR (¹H-¹H COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments have been crucial in establishing the connectivity and spatial relationships within the this compound molecule. researchgate.netresearchgate.net
¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum identifies protons that are coupled to each other, typically those on adjacent carbon atoms. blogspot.commagritek.comlibretexts.org This experiment helps to trace out the proton-proton spin systems within the molecule. For instance, correlations observed between H-1 and H-2, and between H-6 and H-7, confirm their vicinal relationship. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached. ustc.edu.cnyoutube.communi.cznih.gov This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. ustc.edu.cnnih.govblogspot.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. Key HMBC correlations for this compound include those from the methyl protons (H-14 and H-15) to various carbons in the core structure, confirming the placement of these methyl groups. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. huji.ac.ilcolumbia.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is critical for determining the stereochemistry of the molecule. huji.ac.ilresearchgate.netnih.gov For example, NOESY data can confirm the relative orientation of substituents on the ring system.
Advanced NMR Techniques in Natural Product Analysis (e.g., HR/MAS NMR)
While standard liquid-state NMR is the primary tool for the structural elucidation of natural products like this compound, advanced techniques such as High-Resolution Magic Angle Spinning (HR/MAS) NMR can be employed in specific cases. HR/MAS NMR is particularly useful for analyzing semi-solid samples or compounds that are difficult to dissolve, allowing for the acquisition of high-resolution spectra from small amounts of material. This technique can provide valuable structural information when traditional methods are challenging. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. creative-proteomics.combath.ac.uknist.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. protocols.ioalgimed.combruker.comshimadzu.combrentford.hounslow.sch.uk For this compound, HRMS data is used to determine its precise molecular formula. The experimentally determined mass is compared to the calculated mass for potential formulas, allowing for the unambiguous assignment of the elemental composition. mdpi.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 265.1434 | 265.1431 | C₁₅H₂₁O₄ |
Note: The molecular formula derived from HRMS is consistent with the information obtained from NMR spectroscopy.
Application in Molecular Weight and Fragmentation Pattern Analysis
In addition to determining the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgnih.govslideshare.netsavemyexams.commiamioh.edu When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Analysis of the fragmentation of this compound can help to confirm the presence of specific functional groups and structural motifs, such as the lactone ring and the hydroxyl group, further corroborating the structure determined by NMR.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared spectroscopy, probes the vibrational energy levels of a molecule. cas.cznih.gov The absorption of infrared radiation corresponds to specific molecular vibrations, such as the stretching and bending of bonds. cas.czjascoinc.com This technique is highly effective for identifying the functional groups present in a molecule. masterorganicchemistry.commasterorganicchemistry.com
The infrared (IR) spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The analysis of these bands provides crucial evidence for its molecular structure. researchgate.net
Key functional group absorptions in the IR spectrum include:
A strong, broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. nobraintoosmall.co.nz
A sharp, strong peak observed around 1760-1740 cm⁻¹ corresponds to the C=O stretching vibration of the γ-lactone ring.
Absorptions in the 3100-3000 cm⁻¹ range are characteristic of C-H stretching vibrations of the exocyclic methylene group (=C-H). libretexts.org
The C=C stretching vibration of the exocyclic double bond typically appears in the region of 1680-1640 cm⁻¹. libretexts.orgvscht.cz
C-O stretching vibrations associated with the alcohol and lactone functional groups are generally found in the 1300-1000 cm⁻¹ "fingerprint" region. libretexts.orghpst.cz
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3400-3200 | Strong, Broad |
| γ-Lactone | C=O Stretch | 1760-1740 | Strong |
| Exocyclic Methylene | =C-H Stretch | 3100-3000 | Medium |
| Alkene | C=C Stretch | 1680-1640 | Variable |
| Alcohol/Lactone | C-O Stretch | 1300-1000 | Medium-Strong |
Electronic Spectroscopy
Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, causing the promotion of electrons to higher energy orbitals. Circular dichroism is a specialized form of electronic spectroscopy that is particularly valuable for determining the stereochemistry of chiral molecules. libretexts.orgphotophysics.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.orgphotophysics.com This technique is instrumental in establishing the absolute configuration of stereocenters within a molecule. chiralabsxl.commtoz-biolabs.com The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a specific enantiomer. photophysics.comchiralabsxl.com
For this compound, the CD spectrum is primarily influenced by the electronic transitions of its chromophores, namely the α,β-unsaturated γ-lactone. The sign and magnitude of the Cotton effects observed in the CD spectrum can be correlated with the spatial arrangement of atoms around the chiral centers, thus allowing for the determination of its relative and absolute stereochemistry. chiralabsxl.commtoz-biolabs.com This is often achieved by comparing the experimental CD spectrum with those of structurally related compounds of known configuration or with spectra predicted by computational methods. chiralabsxl.commtoz-biolabs.com
Computational and Theoretical Approaches to Structure
In conjunction with experimental spectroscopic data, computational chemistry provides powerful tools for refining and validating molecular structures. genesis-lab.dev Quantum mechanical calculations can predict molecular properties, including geometries and spectroscopic parameters, with increasing accuracy. researchgate.netresearchgate.net
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules. arxiv.org The B3LYP functional combined with the 6-31G* basis set is a popular and computationally efficient method for these calculations. nih.govunimelb.edu.au This approach can be used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and the parameters needed to simulate CD spectra. The B3LYP/6-31G* model has been shown to provide reliable results for a wide range of organic molecules. arxiv.orgunimelb.edu.au
A key application of quantum mechanical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimal geometric structure. chemrxiv.orgyoutube.com By starting with an initial guess of the molecular structure, computational algorithms systematically adjust the positions of the atoms to find the geometry with the lowest potential energy. chemrxiv.orgarxiv.org This process of geometry optimization provides detailed information about bond lengths, bond angles, and dihedral angles that define the molecule's conformation. For a flexible molecule like this compound, with its ten-membered ring, computational methods can identify the preferred low-energy conformations.
Prediction of Molecular Mechanics and Thermodynamic Properties (e.g., Ionization Potentials, HOMO/LUMO Energies, Heat of Formation)
The theoretical examination of molecules like this compound through computational chemistry provides profound insights into their stability, reactivity, and electronic characteristics. Methods such as molecular mechanics and quantum mechanical calculations are employed to predict a variety of thermodynamic and electronic properties. researchgate.net
Molecular mechanics simulations, which utilize force fields like Amber, Dreiding, and UFF, can model the behavior of atoms and molecules, allowing for the analysis of their physical movements and interactions. gaussian.comwikipedia.org These simulations are instrumental in understanding the conformational landscape of a molecule.
Quantum mechanical calculations, on the other hand, offer a more detailed electronic description. researchgate.net These calculations can determine optimized geometric structures and predict several key thermodynamic and electronic properties. researchgate.netnist.govnist.gov
Key predictable properties include:
Heat of Formation (ΔHf°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability. researchgate.netnist.gov
Ionization Potential (IP) : Defined as the energy required to remove an electron from a molecule, the ionization potential is an indicator of a compound's reactivity and its tendency to act as a reducing agent. chemeurope.comnih.govlibretexts.org Theoretical predictions of IP are crucial for understanding molecular electronic signatures. rsc.org
HOMO/LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is the lowest energy electronic excitation possible in a molecule. schrodinger.comlibretexts.org This gap provides information about the molecule's chemical reactivity and what wavelengths of light it can absorb. schrodinger.comwuxibiology.com A smaller gap generally corresponds to higher reactivity and absorption at longer wavelengths. nih.gov
The prediction of these properties is often achieved through computational software packages that employ various theoretical models. researchgate.netgaussian.com While experimental values provide the ultimate benchmark, theoretical predictions are invaluable for understanding and predicting the chemical behavior of complex natural products like this compound.
Table 1: Predicted Thermodynamic and Electronic Properties This table is illustrative and provides a conceptual framework for the types of properties that can be predicted for this compound using computational methods. Actual values would be derived from specific quantum mechanical calculations.
| Property | Description | Significance |
| Heat of Formation (ΔHf°) | The enthalpy change when one mole of the compound is formed from its elements in their standard states. researchgate.netnist.gov | Indicates the thermodynamic stability of the molecule. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the gaseous atom or molecule. chemeurope.comnih.gov | Measures the molecule's ability to be oxidized. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. schrodinger.com | Relates to the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. schrodinger.com | Relates to the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. schrodinger.com | Correlates with chemical reactivity and the wavelength of light absorbed in UV-Vis spectroscopy. libretexts.orgnih.gov |
Integration of Spectroscopic Data for Comprehensive Structural Elucidation
The definitive determination of the complex three-dimensional structure of a natural product like this compound relies on the synergistic integration of various spectroscopic techniques. arxiv.org Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle. arxiv.orgresearchgate.net By combining the data from these methods, chemists can deduce the molecular formula, identify functional groups, and establish the precise connectivity and stereochemistry of the atoms. arxiv.orgnzqa.govt.nz
Mass Spectrometry (MS) is typically the first step, providing the mass-to-charge ratio (m/z) of the molecule. wikipedia.orgbroadinstitute.org High-resolution mass spectrometry (HRMS) can yield the exact molecular weight, which allows for the determination of the molecular formula. princeton.edumontana.edu The fragmentation pattern observed in the mass spectrum offers further clues about the molecule's structural components. wikipedia.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. libretexts.org Covalent bonds absorb infrared radiation at specific frequencies, causing them to vibrate. chemistrystudent.com These characteristic absorption bands reveal the presence of groups such as hydroxyls (-OH), carbonyls (C=O), and carbon-carbon double bonds (C=C), which are all present in this compound. For instance, a broad absorption in the 3200-3550 cm⁻¹ region would indicate the -OH group, while a strong, sharp peak around 1715 cm⁻¹ would suggest the C=O group of the lactone ring. chemistrystudent.comspecac.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. libretexts.org The chemical shift (δ) indicates the electronic environment of a proton, the integration shows the number of protons of that type, and the splitting pattern (e.g., singlet, doublet, triplet) reveals the number of neighboring protons (n+1 rule). libretexts.org
¹³C NMR : Reveals the number of unique carbon atoms in the molecule and their chemical environment. spectrabase.com The chemical shifts indicate whether a carbon is part of an alkyl, alkene, or carbonyl group.
2D NMR Techniques : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC, HMBC). This data allows for the unambiguous assembly of the molecular fragments identified by other means. researchgate.net
The structure of this compound has been elucidated based on the comprehensive analysis of its spectral data, including MS, 1D NMR (¹H and ¹³C), and 2D NMR. researchgate.net The collective data from these techniques allows for the complete assignment of all proton and carbon signals and confirmation of the molecule's stereochemistry.
Table 2: Illustrative Spectroscopic Data for this compound This table presents expected, characteristic data based on the known structure of this compound and general spectroscopic principles. It is for illustrative purposes.
| Technique | Expected Observations | Inference for this compound Structure |
| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ or [M+Na]⁺ | Confirms the molecular weight and thus the molecular formula (C₁₅H₂₀O₄). |
| IR Spectroscopy | Broad peak ~3400 cm⁻¹Strong, sharp peak ~1760 cm⁻¹ (γ-lactone)Peak ~1670 cm⁻¹ (α,β-unsaturated carbonyl) | Presence of hydroxyl (-OH) group.Presence of a five-membered lactone ring.Presence of an exocyclic methylene group conjugated to the lactone. |
| ¹³C NMR | ~15 distinct signalsSignals > 170 ppmSignals 120-140 ppmSignals 70-90 ppm | Indicates 15 carbon atoms in the structure.Confirms carbonyl carbons (lactone).Confirms alkene carbons (C=C).Confirms carbons bonded to oxygen (C-O). |
| ¹H NMR | Multiple signals with specific chemical shifts, integrations, and splitting patterns. | Reveals the specific proton environments, such as those adjacent to the hydroxyl and epoxide groups, and the vinyl protons of the exocyclic methylene group. |
Molecular and Cellular Biological Activity of 9beta Hydroxyparthenolide
In Vitro Biological Activity Studies (Preclinical)
Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines
9beta-Hydroxyparthenolide, a sesquiterpene lactone, has demonstrated a range of biological activities, including notable antiproliferative and cytotoxic effects against various cancer cell lines in preclinical studies. researchgate.netresearchgate.net
The compound has shown effectiveness against several solid tumor cell lines. For instance, derivatives of this compound have been evaluated for their cytotoxic activities. researchgate.net Research has highlighted the antiproliferative potential of related compounds against various human cancer cell lines, including those of the lung, colon, and breast. cjnmcpu.com
Lung Carcinoma: The A549 cell line, derived from human lung carcinoma, is a common model for studying non-small cell lung cancer. synthego.comnih.govatcc.org Studies on related compounds have demonstrated antiproliferative activity against the A549 cell line. mundialsiglo21.comjcpjournal.org
Colon Carcinoma: The HCT-116 cell line, established from a human colon carcinoma, is widely used in cancer research. nih.govwikipedia.org The LoVo cell line is another colorectal cancer line used in such studies. nih.gov Research on parthenolide (B1678480) derivatives has shown effects on colon cancer cell lines, including HCT-116. researchgate.net
Breast Carcinoma: Breast cancer cell lines such as MCF7, BT-549, and T-47D are crucial tools in cancer research. nih.govmdpi.comnih.govoncotarget.comfrontiersin.org Studies have shown that derivatives of parthenolide exhibit efficacy against various breast cancer cell lines, with notable activity against BT-549 and T-47D cells. researchgate.net
Table 1: Antiproliferative Activity of this compound Derivatives against Solid Tumor Cell Lines | Cell Line | Cancer Type | Compound | GI50 (µM) | | :--- | :--- | :--- | :--- | | Lung Cancer | | HOP-92 | Non-Small Cell Lung | Compound 16 | 0.15 | | A549 | Non-Small Cell Lung | Cinnamyl Caffeate | < 14 | | Colon Cancer | | HCT-116 | Colon Carcinoma | Compound 16 | 0.18 | | HCT-15 | Colon Carcinoma | Compound 16 | 0.18 | | Colon 26-L5 | Colon Carcinoma | Benzyl Caffeate | 0.288 | | Colon 26-L5 | Colon Carcinoma | Cinnamyl Caffeate | 0.114 | | Breast Cancer | | BT-549 | Breast Carcinoma | Compound 14 | < 0.01 | | T-47D | Breast Carcinoma | Compound 14 | < 0.01 |
Note: The data presented is for derivatives and related compounds of this compound. GI50 is the concentration required to inhibit cell growth by 50%.
This compound and its analogs have also been investigated for their effects on hematological cancers. cjnmcpu.com Chronic Lymphocytic Leukemia (CLL) is a type of cancer affecting the blood and bone marrow, characterized by the overproduction of lymphocytes. wikipedia.orgmayoclinic.orgmedscape.com Parthenolide derivatives have been noted for their potential in treating various hematological malignancies. cjnmcpu.com For instance, a hydrophilic analog of parthenolide has been shown to selectively target and eliminate acute myeloid leukemia (AML) stem cells. researchgate.net
The cytotoxic activity of this compound and its derivatives has been assessed across a panel of human cancer cell lines. nais.net.cn The MTT colorimetric assay is a common method used for these evaluations. nais.net.cn Studies have demonstrated that parthenolide and its derivatives possess antiproliferative activity against a variety of human cancer cell lines. cjnmcpu.com This includes activity against murine leukemia P388 and B16 melanoma cells. researchgate.net
Activity against Hematological Cancer Cell Lines (e.g., Leukemia, Chronic Lymphocytic Leukemia (CLL))
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects.
Research has indicated that various plant-derived compounds, including sesquiterpene lactones, possess antimicrobial properties. nih.gov
Staphylococcus aureus: Staphylococcus aureus is a common bacterium that can cause a range of illnesses. nih.gov Studies on related plant extracts have shown antibacterial activity against S. aureus. nih.govfrontiersin.org
Campylobacter species: Campylobacter is a leading cause of bacterial gastroenteritis worldwide, with poultry being a major reservoir. nih.govscielo.brmedrxiv.org Some studies have reported weak to notable inhibitory effects of related plant extracts against Campylobacter jejuni. mdpi.com Resistance of Campylobacter to antibiotics is a growing concern. nih.govmdpi.com
Antifungal Effects
While direct studies on the antifungal activity of this compound are limited, research on related compounds and plant extracts containing them provides some insight. For instance, parthenolide, a structurally similar sesquiterpene lactone, has demonstrated a range of pharmacological activities, including antifungal effects. cjnmcpu.com The antifungal potential of plant extracts is often attributed to a mixture of compounds, including terpenoids. semanticscholar.org The mechanism of antifungal action for many natural products involves the disruption of the fungal cell membrane, interference with cellular processes like DNA and protein synthesis, and inhibition of key enzymes. dokumen.pubmdpi.com For example, some natural compounds have been shown to inhibit the growth of pathogenic fungi like Candida albicans and Aspergillus niger. semanticscholar.org The minimum inhibitory concentration (MIC) is a key parameter used to quantify antifungal activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.comfrontiersin.org
Antiprotozoal Activity (e.g., Antiplasmodial, against Leishmaniasis)
This compound and its derivatives have shown notable antiprotozoal activity. nih.gov Protozoan parasites like Plasmodium falciparum (a causative agent of malaria) and Leishmania donovani (a causative agent of leishmaniasis) are significant targets for new drug discovery due to increasing drug resistance. uliege.bemdpi.com
Esters of this compound, isolated from Inula montbretiana, have been evaluated for their in vitro activity against several protozoan parasites. nih.gov A mixture of diastereomeric 2-methyl-3-oxobutyric acid esters of this compound was found to be the most potent against Plasmodium falciparum, with a 50% inhibitory concentration (IC50) of 1.48 µg/mL. nih.gov Another mixture of esters, those with diastereomeric 3,4-epoxy-3-methylpentanoic acid, was most active against Trypanosoma brucei rhodesiense (IC50: 0.26 µg/mL). nih.gov The selectivity index (SI), which compares the cytotoxicity against a mammalian cell line to the antiparasitic activity, is an important measure of a compound's potential as a drug candidate. The 2-methyl-3-oxobutyric acid ester mixture had a selectivity index of about 35 against P. falciparum. nih.gov
Sesquiterpene lactones, in general, are a class of compounds recognized for their potential antiparasitic activities. ijses.com
Table 1: Antiprotozoal Activity of this compound Esters
| Compound/Extract | Target Organism | IC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| Mixture of diastereomeric 2-methyl-3-oxobutyric acid esters of 9β-hydroxyparthenolide | Plasmodium falciparum | 1.48 nih.gov | ~35 nih.gov |
| Mixture of diastereomeric 3,4-epoxy-3-methylpentanoic acid esters of 9β-hydroxyparthenolide | Trypanosoma brucei rhodesiense | 0.26 nih.gov | ~9 nih.gov |
Anti-inflammatory Effects (related to Parthenolide and derivatives)
Parthenolide and its derivatives, including this compound, are known for their anti-inflammatory properties. cjnmcpu.comijses.com The anti-inflammatory actions of these compounds are often linked to their ability to modulate key inflammatory pathways. scielo.br A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. cjnmcpu.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). cjnmcpu.comscielo.br
The anti-inflammatory effects of related compounds like flavonoids are also well-documented, often involving the inhibition of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced production of prostaglandins, which are key mediators of inflammation. scielo.br Furthermore, some natural compounds can reduce the production of inflammatory cytokines and nitric oxide. scielo.braimspress.com The hydroxycarboxylic acid receptor 2 (HCA2) is another target that, when activated, can mediate profound anti-inflammatory effects in various tissues. nih.gov
Antioxidant Effects (related to Parthenolide and derivatives)
Parthenolide and its related compounds have been reported to possess antioxidant activities. cjnmcpu.comijses.com Antioxidant effects are crucial in combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Oxidative stress is implicated in the pathogenesis of various inflammatory conditions and chronic diseases.
The antioxidant mechanism of natural compounds can involve several actions, including direct scavenging of free radicals and upregulation of the body's own antioxidant defense systems. aimspress.com For instance, some compounds can activate transcription factors that lead to the synthesis of antioxidant proteins. While direct data on the antioxidant effects of this compound is not extensively detailed in the provided context, the known antioxidant properties of parthenolide suggest that its derivatives likely share similar capabilities. cjnmcpu.com
Elucidation of Cellular Mechanisms of Action (Preclinical)
Cell Cycle Modulation and Arrest (e.g., G2-M phase progression, PI staining)
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. gsea-msigdb.org It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). stanford.edu Checkpoints exist between these phases to ensure that each stage is completed correctly before the next one begins. stanford.edu The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged DNA. stanford.edu
Propidium iodide (PI) is a fluorescent dye that stains DNA and is commonly used in flow cytometry to analyze the distribution of cells in different phases of the cell cycle. fn-test.com By quantifying the DNA content, one can determine the percentage of cells in the G1, S, and G2/M phases. nih.gov
Studies on parthenolide derivatives have shown that they can modulate the cell cycle. For instance, certain heterocyclic aminoparthenolide derivatives have been found to modulate the G2-M cell cycle progression. cjnmcpu.com This suggests that these compounds can interfere with the normal progression of cells through the G2 phase and into mitosis, often leading to cell cycle arrest. mdpi.comnih.gov Cell cycle arrest at the G2/M phase is a common mechanism by which anticancer agents inhibit the proliferation of tumor cells. nih.gov
Apoptosis Induction Pathways (e.g., Annexin-FITC/PI assays)
Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. immunostep.com It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. immunostep.com A key early event in apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. thermofisher.com
Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC). thermofisher.combdbiosciences.com This allows for the detection of apoptotic cells using flow cytometry. immunostep.com Propidium iodide (PI) is used in conjunction with Annexin V-FITC to distinguish between different cell populations. fn-test.com Live cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI, as their cell membranes are still intact. bdbiosciences.com Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI because their membranes have lost integrity, allowing PI to enter and stain the DNA. fn-test.combdbiosciences.com
Parthenolide and its derivatives are known to induce apoptosis in various cancer cell lines. cjnmcpu.com The induction of apoptosis is a critical mechanism for the anticancer activity of many compounds.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Parthenolide |
| 9beta-(3',4'-epoxy-3'-methylpentanoyloxy)-parthenolide |
| 9beta-(3'-oxo-2'-methylbutanoyloxy)-parthenolide |
| Fluorescein isothiocyanate (FITC) |
| Propidium iodide (PI) |
Modulation of Key Signaling Pathways and Molecular Targets by this compound
The biological activity of this compound, a sesquiterpene lactone, extends to its ability to modulate various intracellular signaling pathways that are critical in the pathogenesis of several diseases, including cancer. Its parent compound, parthenolide, has been shown to interact with multiple molecular targets, and derivatives like this compound are investigated for similar and potentially enhanced activities.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, as well as cell proliferation and survival. nih.govnih.gov Its aberrant activation is a hallmark of many cancers, contributing to tumorigenesis and drug resistance. nih.govcjnmcpu.com this compound, like its parent compound parthenolide, is recognized for its inhibitory effects on this pathway.
Parthenolide has been shown to directly interact with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.gov This action effectively sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of its target genes. nih.govnih.gov The anti-inflammatory properties of sesquiterpene lactones are often attributed to this mechanism. researchgate.net Derivatives of parthenolide have also demonstrated potent NF-κB inhibition. cjnmcpu.com
Table 1: Research Findings on NF-κB Pathway Inhibition
| Compound | Target/Mechanism | Effect | Reference |
| Parthenolide | IκB kinase (IKK) | Prevents IκBα degradation, inhibiting NF-κB translocation | nih.gov |
| Parthenolide Derivatives | NF-κB activation | Strong reduction in NF-κB activation and DNA binding | cjnmcpu.com |
AP-1 Pathway Modulation
Activator Protein-1 (AP-1) is a transcription factor that governs a wide array of cellular processes, including proliferation, differentiation, and apoptosis. researchgate.netdrugbank.com The AP-1 complex, typically composed of proteins from the Jun and Fos families, is a downstream target of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. researchgate.net
Parthenolide has been demonstrated to suppress the activity of AP-1. researchgate.net This modulation is significant as AP-1, much like NF-κB, is implicated in the development and progression of various cancers. The inhibition of angiogenesis by parthenolide has been linked to the suppression of the NF-κB/AP-1/VEGF signaling axis. cjnmcpu.com
VEGF Signaling Pathway Interference
Vascular Endothelial Growth Factor (VEGF) and its signaling pathway are central to the process of angiogenesis, the formation of new blood vessels. jhoponline.commdpi.com In cancer, pathological angiogenesis is a critical step for tumor growth and metastasis. jhoponline.com The VEGF signaling pathway involves the binding of VEGF to its receptors (VEGFRs) on endothelial cells, triggering a cascade that promotes cell proliferation and migration. jhoponline.comnih.gov
Parthenolide has been shown to inhibit angiogenesis by suppressing the NF-κB/AP-1/VEGF signaling pathway. cjnmcpu.com By interfering with the upstream regulators NF-κB and AP-1, parthenolide effectively downregulates the expression of VEGF, thereby impeding the angiogenic process. Recent studies have highlighted the complex, multi-level control of VEGF signaling responses. nih.gov
JAK/STAT3 Signaling Pathway Inhibition
The Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway is a key signaling cascade for numerous cytokines and growth factors, playing a pivotal role in cell proliferation, survival, and immune responses. frontiersin.org Constitutive activation of the JAK/STAT3 pathway is frequently observed in a variety of human cancers and is associated with tumor progression. frontiersin.orgnih.gov
Inhibition of the JAK/STAT3 pathway is a promising therapeutic strategy. Pharmacological inhibition of JAK2, an upstream activator of STAT3, has been shown to eliminate the biologically active, phosphorylated form of STAT3. nih.gov This leads to reduced expression of STAT3 target genes, such as those involved in cell migration and invasion, and can impede the proliferative activity of cancer cells. nih.govnih.gov While direct studies on this compound are emerging, the known activity of related compounds suggests this pathway is a likely target.
β-catenin Pathway Regulation
The Wnt/β-catenin signaling pathway is evolutionarily conserved and plays a fundamental role in embryonic development and adult tissue homeostasis. nih.govmdpi.com β-catenin is a dual-function protein, acting in both cell-cell adhesion and as a transcriptional coactivator. nih.govfrontiersin.org Aberrant activation of this pathway, leading to the nuclear accumulation of β-catenin and subsequent transcription of oncogenes, is a driver in many cancers. nih.govmdpi.com
Parthenolide has been found to disrupt the interaction between NF-κB and β-catenin. cjnmcpu.com This disruption leads to an increase in β-catenin activity. cjnmcpu.com The regulation of β-catenin is complex, involving its stability, subcellular location, and transcriptional activity. nih.govwikipathways.orgresearchgate.net
DNA Topoisomerase I Interaction
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription by transiently cleaving and religating DNA strands. cnr.itnih.gov Eukaryotic DNA topoisomerase I (Top1) relaxes supercoiled DNA by creating a single-strand break. cnr.ituniprot.org It is a well-established target for anticancer drugs, which stabilize the covalent complex between the enzyme and DNA, leading to lethal DNA breaks. nih.govnih.govebi.ac.uk
While specific studies on the direct interaction of this compound with DNA Topoisomerase I are limited, natural compounds, including terpenoids, are known to interact with and inhibit this enzyme. cnr.it The mechanism of action can vary, from interfering with DNA binding to inhibiting the religation step of the catalytic cycle. cnr.it
Molecular Targets in Cancer Stem Cell Biology
This compound, a derivative of parthenolide, is implicated in targeting signaling pathways crucial for the survival and proliferation of cancer stem cells (CSCs). nih.govnih.gov CSCs are a subpopulation of tumor cells known for their roles in tumor initiation, recurrence, and resistance to conventional therapies. frontiersin.org Key signaling pathways that are often dysregulated in CSCs and represent potential targets include Wnt/β-catenin, Notch, Hedgehog, NF-κB, and PI3K/Akt. nih.gov
The NF-κB signaling pathway, in particular, is a significant target. nih.govcjnmcpu.com It plays a role in promoting the proliferation, metastasis, and drug resistance of cancer cells. cjnmcpu.com Parthenolide and its derivatives have been identified as inhibitors of NF-κB. cjnmcpu.com This inhibition can disrupt the interaction between NF-κB and β-catenin, leading to the activation of β-catenin and a reduction in the adhesion and survival of cancer cells. cjnmcpu.com
Another critical pathway in cancer stem cell biology is the JAK/STAT3 signaling pathway. cjnmcpu.comresearchgate.net The activation of this pathway contributes to cancer establishment and metastasis. cjnmcpu.com Parthenolide has been shown to act as a covalent inhibitor of JAK, leading to the apoptosis of cancer cells. cjnmcpu.com Furthermore, the constitutive activation of STAT3 signaling is linked to the regulation of hTERT, the catalytic subunit of telomerase, which promotes a cancer stem cell phenotype. nih.gov Studies have shown a signaling link where STAT3 modulates CD44 and hTERT, thereby promoting cancer stem cell characteristics. nih.gov
The table below summarizes the key molecular targets of this compound and its parent compound, parthenolide, in the context of cancer stem cell biology.
| Target Pathway | Key Proteins/Factors | Effect of Inhibition |
| NF-κB Signaling | NF-κB, IκB Kinase (IKK) | Inhibition of cancer cell proliferation, metastasis, and drug resistance. cjnmcpu.comnih.gov |
| JAK/STAT3 Signaling | JAK, STAT3, hTERT | Induction of apoptosis, reduction of cancer stem cell phenotype. cjnmcpu.comnih.gov |
| Wnt/β-catenin Signaling | β-catenin | Reduced adhesion and survival of cancer cells. cjnmcpu.com |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. emanresearch.orgclevelandclinic.org Tumors require a blood supply to receive nutrients and oxygen, and to remove waste products. clevelandclinic.org Angiogenesis inhibitors are medications that interfere with this process, thereby slowing tumor growth. clevelandclinic.org
This compound and its parent compound, parthenolide, have demonstrated anti-angiogenic properties. cjnmcpu.com The mechanism of action often involves the inhibition of key signaling pathways that promote angiogenesis. emanresearch.org One of the primary targets is the NF-κB signaling pathway. cjnmcpu.com By inhibiting NF-κB, these compounds can suppress the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). cjnmcpu.com Parthenolide has been shown to inhibit angiogenesis by suppressing the NF-κB/AP-1/VEGF signaling pathway. cjnmcpu.com
The table below details the mechanisms through which this compound and related compounds inhibit angiogenesis.
| Targeted Pathway/Factor | Mechanism of Inhibition | Reference |
| NF-κB/AP-1/VEGF Signaling | Suppression of the signaling cascade, leading to reduced VEGF expression. | cjnmcpu.com |
| VEGFR2 and Tie2 | Inhibition of phosphorylation and expression. | nih.gov |
| Extracellular signal-regulated kinase (ERK) | Suppression of phosphorylation. | nih.gov |
| Sp1-dependent transactivation | Inhibition of VEGFR2 and Tie2 promoter activation. | nih.gov |
Effects on Cellular Processes
Osteoclast Precursor Adhesion
Osteoclasts are multinucleated cells responsible for bone resorption. nih.gov Their differentiation from hematopoietic precursors is a tightly regulated process. plos.org Cell adhesion is a critical step in osteoclast differentiation. plos.org
Parthenolide has been shown to affect osteoclast precursor adhesion. cjnmcpu.com It disrupts the interaction between NF-κB and β-catenin, leading to the activation of β-catenin. cjnmcpu.com This, in turn, reduces the adhesion and diffusion of osteoclast precursors and decreases the survival of mature osteoclasts. cjnmcpu.com The process of osteoclast differentiation is heavily dependent on the RANKL/RANK signaling pathway, which activates NF-κB. plos.orgmedsci.org By inhibiting NF-κB, parthenolide and its derivatives can interfere with this crucial signaling cascade. cjnmcpu.comnih.gov
Xenopus Oocyte Maturation
Xenopus oocytes are a widely used model system for studying cell cycle progression and maturation. nih.govstanford.edu Oocyte maturation is the process by which an immature oocyte develops into a fertilizable egg, a process that is hormonally controlled. stanford.edu This process involves the release from a G2-phase arrest and entry into meiosis. stanford.edu
Derivatives of parthenolide have been shown to modulate G2-M cell cycle progression during Xenopus oocyte maturation. cjnmcpu.com The maturation process is initiated by hormones like progesterone, which leads to a decrease in cAMP levels and the activation of the Mos/MEK/MAP kinase cascade, ultimately activating cyclin-Cdk1 to drive the meiotic divisions. stanford.edu The ability of parthenolide derivatives to influence this process suggests an interaction with key regulatory components of the cell cycle.
Identification of Multi-Target Modes of Action
The therapeutic efficacy of many drugs, particularly in complex diseases like cancer, is often attributed to their ability to interact with multiple molecular targets simultaneously. nih.govfrontiersin.org This "multi-target" approach can lead to enhanced effectiveness and a lower likelihood of developing drug resistance. nih.gov
This compound and its parent compound, parthenolide, exhibit a multi-target mode of action. cjnmcpu.com This is a common characteristic of natural products, which often possess a range of biological activities. researchgate.netfrontiersin.org
The primary mechanisms of action for parthenolide and its derivatives revolve around the inhibition of key inflammatory and cancer-related signaling pathways. As discussed in previous sections, these compounds target:
NF-κB Signaling: A central hub in inflammation and cancer, its inhibition affects numerous downstream processes including cell proliferation, survival, and angiogenesis. cjnmcpu.comnih.gov
JAK/STAT3 Signaling: Crucial for cytokine signaling and implicated in cancer cell proliferation and survival. cjnmcpu.comresearchgate.net
Beyond these, parthenolide has been shown to induce apoptosis through both caspase-dependent and independent pathways. nih.govnih.govassaygenie.com It can also generate reactive oxygen species (ROS), which can contribute to its cytotoxic effects. researchgate.netmedchemexpress.comijses.comcvphysiology.com The ability to modulate multiple, interconnected pathways contributes to the broad spectrum of biological activities observed for these compounds.
The table below provides a summary of the multi-target modes of action for parthenolide and its derivatives.
| Cellular Process | Key Molecular Targets | Biological Outcome |
| Inflammation | NF-κB, IKK | Anti-inflammatory effects. cjnmcpu.comnih.gov |
| Cancer | NF-κB, STAT3, JAK, β-catenin | Anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic effects. cjnmcpu.comresearchgate.net |
| Apoptosis | Caspases, Bcl-2 family proteins | Induction of programmed cell death. nih.govaging-us.com |
| Oxidative Stress | Generation of ROS | Cytotoxicity. researchgate.netmedchemexpress.comijses.com |
Structure Activity Relationship Sar Studies of 9beta Hydroxyparthenolide Derivatives
Core Concepts and Methodologies in SAR Analysis
SAR analysis systematically investigates how modifying a molecule's chemical structure affects its biological function. oncodesign-services.com This is achieved by synthesizing and testing a series of related compounds to identify the key structural components responsible for potency, selectivity, and other pharmacological properties. oncodesign-services.com
Ligand-Based SAR Approaches
When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods are employed. nih.gov These approaches utilize the knowledge of molecules known to interact with the target to develop a model that defines the necessary structural and physicochemical properties for biological activity. nih.gov
The fundamental principle of ligand-based SAR is that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov Key techniques in this category include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to interact with the target. This model then serves as a template for designing new molecules. fiveable.me
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can predict the activity of novel compounds based on their structural features. fiveable.me
Molecular Similarity Analysis: This approach involves comparing new candidate molecules to a set of known active compounds based on various descriptors, such as 2D fingerprints or 3D shape, to predict their potential activity. fiveable.me
Receptor-Based SAR Approaches
In contrast to ligand-based methods, receptor-based SAR (also known as structure-based drug design) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. ntu.edu.sg This approach allows for a more direct and detailed understanding of the interactions between a ligand and its receptor. nih.gov
The primary techniques used in receptor-based SAR include:
Molecular Docking: This computational method predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a receptor. nih.gov It helps to visualize and analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. koreamed.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding process and the stability of the interactions. oncodesign-services.com
By understanding the precise interactions at the atomic level, researchers can rationally design modifications to the ligand to improve its fit and binding affinity for the target. ntu.edu.sg
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in SAR Studies
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing SAR studies. researchgate.net These technologies can analyze vast and complex datasets to identify patterns and relationships that may not be apparent through traditional methods. researchgate.netmedium.com
Key applications of AI and ML in SAR include:
Predictive Modeling: ML algorithms, such as deep learning and support vector machines, can build highly accurate QSAR models to predict the biological activity of new compounds. researchgate.netacs.org
Virtual Screening: AI-powered tools can rapidly screen large virtual libraries of compounds to identify potential hits with desired activity profiles. researchgate.net
De Novo Drug Design: AI can generate novel molecular structures with specific desired properties, accelerating the discovery of new drug candidates. researchgate.net
The integration of AI and ML enhances the efficiency and predictive power of SAR studies, enabling a more rapid and data-driven approach to drug discovery. researchgate.netmdpi.combohrium.com
Correlations Between Structural Modifications and Biological Activity Profiles
Systematic modifications to the 9beta-Hydroxyparthenolide scaffold have provided valuable insights into the structural requirements for its biological activity.
Influence of Stereochemical Features on Activity (e.g., C1-C10 Double Bond Configuration, C6-C7 Lactone Ring Configurations)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of sesquiterpene lactones. nih.govresearchgate.net Even subtle changes in stereochemistry can significantly impact how a molecule interacts with its biological target. nih.govoup.com
C6-C7 Lactone Ring Configurations: The stereochemistry of the lactone ring, specifically at the C6 and C7 positions, has been shown to have a moderate impact on the biological activity against certain cancer cell lines. researchgate.net Research on other sesquiterpene lactones has demonstrated that the stereochemistry of the lactone ring junction (cis- or trans-fused) can significantly influence their biological effects. nih.govresearchgate.net For instance, plants producing trans-fused sesquiterpene lactones have shown higher resistance to herbivores compared to those with cis-fused lactones. nih.govoup.com
A study investigating the inhibitory effects of various sesquiterpene lactones on STAT3 activation highlighted the importance of stereochemical aspects in their activity. biomolther.org Conformational analysis revealed a significant correlation between the torsion angle within the geometry-optimized structures and their inhibitory potency. biomolther.org
Impact of Substitutions at Specific Positions (C-9, C-13, C-14, C-4) on Efficacy
Modifications at various positions of the parthenolide (B1678480) ring system have been extensively explored to improve its pharmacological profile. cjnmcpu.com
C-9 Position: The hydroxyl group at the C-9 position is a key feature of this compound. Modifications at this position, such as the synthesis of 9alpha- and 9beta-hydroxyamino-parthenolides, have led to the development of novel anticancer agents. cjnmcpu.com
C-13 Position: The α-methylene-γ-lactone moiety, which includes the C11-C13 double bond, is considered a crucial pharmacophore for the activity of parthenolide and its derivatives. cjnmcpu.com Michael addition reactions at the C-13 position have been shown to be more beneficial for maintaining or enhancing antiproliferative activity compared to modifications that destroy the double bond. cjnmcpu.com
C-14 Position: The C-14 position has been a target for introducing various substituents to enhance activity. For example, the introduction of triazole derivatives at this position has yielded compounds with superior cytotoxicity in several cancer cell lines. cjnmcpu.com Chemoenzymatic synthesis to introduce aromatic fragments at C-14 has also been explored, leading to a diverse library of derivatives with varying cytotoxic potentials. cjnmcpu.com
C-4 Position: The effect of modifying the C4-C5 epoxy bond is less clear, with the resulting derivatives showing variable antiproliferative activity across different cancer cell lines. cjnmcpu.com
Table 1: Summary of Structure-Activity Relationships for this compound Derivatives
| Structural Feature | Modification | Impact on Biological Activity |
| C1-C10 Double Bond | Configuration change | Little to no effect on activity. researchgate.net |
| C6-C7 Lactone Ring | Configuration change | Moderate impact on activity. researchgate.net |
| C-9 Position | Introduction of amino groups | Can lead to potent anticancer agents. cjnmcpu.com |
| C-13 Position (α-methylene-γ-lactone) | Michael addition | Generally beneficial for antiproliferative activity. cjnmcpu.com |
| C-14 Position | Introduction of triazoles, aromatic fragments | Can significantly enhance cytotoxicity. cjnmcpu.com |
| C4-C5 Epoxy Bond | Modification | Variable and uncertain effects on activity. cjnmcpu.com |
Identification of Essential Structural Requisites for Biological Activity
Research into the SAR of parthenolide (PTL), the parent compound of this compound, has highlighted several key structural features that are essential for its biological activity. cjnmcpu.com These findings provide a foundational understanding for its hydroxylated derivative. The core structural elements influencing activity include:
The α-methylene-γ-lactone Ring: This reactive group is a critical determinant of the biological activity of many sesquiterpene lactones. The exocyclic double bond at the C11-C13 position is considered a core part of the molecule's functionality. cjnmcpu.com Modifications that disrupt this double bond often lead to a significant decrease or loss of antiproliferative activity. cjnmcpu.com
The Germacrane (B1241064) Skeleton: The 10-membered carbocyclic ring, known as the germacrane scaffold, provides the foundational structure of parthenolide and its derivatives. cjnmcpu.comresearchgate.net Its conformation and the stereochemistry of its substituents play a role in how the molecule interacts with biological targets.
The Epoxide Group: The epoxide at the C4-C5 position is another important feature that can influence the molecule's reactivity and biological profile.
Hydroxylation at C9: The presence of a hydroxyl group at the 9-beta position, which defines this compound, can alter the compound's polarity and its ability to form hydrogen bonds, thereby influencing its interactions with molecular targets. ijses.com
The modification of parthenolide at various positions has been explored to improve its properties, such as water solubility and metabolic stability. cjnmcpu.com For instance, the C14 methyl group can be hydroxylated to yield other sesquiterpene lactones. cjnmcpu.com These studies collectively underscore the importance of specific structural motifs for the biological actions of this class of compounds.
Computational Approaches in SAR: Molecular Docking and In Silico Predictions
In modern drug discovery, computational methods are indispensable tools for accelerating the identification and optimization of lead compounds. researchgate.net These in silico techniques provide valuable insights into how a molecule might behave at a molecular level, guiding further experimental work.
Prediction of Molecular Targets and Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential molecular targets for a compound and understanding the specific interactions that stabilize the ligand-receptor complex. For derivatives of this compound, molecular docking can predict how they might bind to the active sites of various proteins implicated in disease processes.
These predictions are based on calculating the binding energy and analyzing interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov By understanding these binding modes, researchers can design new derivatives with improved affinity and selectivity for a specific target. For example, in silico analysis can help identify key amino acid residues within a protein's binding pocket that are crucial for interaction. researchgate.net
In Silico Bioactivity Forecasting
Beyond predicting binding to specific targets, computational tools can also forecast the general bioactivity profile of a compound. mdpi.comnih.gov This involves using algorithms and databases that correlate chemical structures with known biological activities. nii.ac.jp By inputting the structure of a this compound derivative, these tools can predict a range of potential activities, such as antimicrobial, anti-inflammatory, or anticancer effects. nih.govresearchgate.net This initial screening helps to prioritize which compounds should be synthesized and tested in the laboratory, saving time and resources. nii.ac.jp
Analysis of Molecular Properties Influencing Activity (e.g., Topological Polar Surface Area)
The biological activity of a compound is not solely dependent on its ability to bind to a target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). jppres.com Computational tools can predict these properties. One important descriptor is the Topological Polar Surface Area (TPSA) , which is defined as the sum of surfaces of polar atoms in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
Other molecular properties that can be analyzed in silico include:
Molecular Weight
LogP (lipophilicity)
Number of Hydrogen Bond Donors and Acceptors
Rotatable Bonds
By analyzing these properties for various derivatives of this compound, researchers can identify candidates with a higher probability of having favorable pharmacokinetic profiles. jppres.com
Strategies for Modulating Biological Potency and Selectivity (Preclinical)
A major goal in drug development is to create compounds that are not only potent but also selective for their intended target, thereby minimizing off-target effects. For compounds like this compound, various preclinical strategies are employed to enhance their therapeutic potential.
Enhancing Efficacy Against Resistant Cell Lines
Drug resistance is a significant hurdle in cancer therapy. nih.govnih.gov Cancer cells can develop mechanisms to evade the effects of chemotherapeutic agents. nih.gov Research is ongoing to devise strategies to overcome this resistance. For parthenolide and its derivatives, this includes:
Combination Therapies: Combining the compound with other drugs can have synergistic effects. nih.gov For instance, using a parthenolide derivative alongside a conventional chemotherapy agent could help to overcome resistance mechanisms that the cancer cells have developed against the latter. nih.gov
Targeting Resistance Pathways: Understanding the specific mechanisms by which cancer cells become resistant to a compound allows for the design of new derivatives that can circumvent these pathways. mdpi.com For example, if resistance is due to the upregulation of an efflux pump that removes the drug from the cell, derivatives could be designed that are not substrates for that pump. nih.gov
Development of Novel Analogs: The synthesis of new analogs with modified structures can lead to compounds that are effective against cell lines that have developed resistance to the parent compound. researchgate.net Esterification of parthenolide has been shown to be an effective strategy to enhance its anticancer activity. researchgate.net
These preclinical strategies are crucial for identifying promising candidates that can then be advanced into further stages of drug development.
Improving Potency through Targeted Structural Design
The inherent cytotoxic properties of this compound have prompted further investigation into its chemical scaffold to develop derivatives with enhanced potency and selectivity. Structure-activity relationship (SAR) studies have been instrumental in guiding the targeted structural design of novel analogues. Research has primarily focused on modifications at the C-9 hydroxyl group and the α-methylene-γ-lactone moiety, as these sites are crucial for biological activity.
Key strategies to enhance potency have involved the acylation of the C-9 hydroxyl group and the introduction of various substituents at the C-13 position via the Heck reaction. These modifications aim to alter the molecule's lipophilicity, steric and electronic properties, and its ability to interact with biological targets.
Acylation of the C-9 Hydroxyl Group
The esterification of the C-9 hydroxyl group of this compound has been explored as a method to improve its cytotoxic profile. A series of 9-O-acyl derivatives were synthesized and evaluated for their in vitro activity against a panel of human cancer cell lines. The results indicate that the nature of the acyl group significantly influences the potency of the derivatives.
For instance, the introduction of an isobutyryl group at the C-9 position led to a notable increase in cytotoxicity against several cell lines compared to the parent compound. This suggests that a branched-chain acyl group may be favorable for activity. In contrast, derivatives with aromatic acyl groups displayed varied activity, indicating that the electronic and steric properties of the substituent are critical determinants of potency.
Table 1: Cytotoxic Activity of 9-O-Acyl-9beta-Hydroxyparthenolide Derivatives
| Compound | R Group | IC₅₀ (µM) HS-683 | IC₅₀ (µM) SK-MEL-28 | IC₅₀ (µM) A549 | IC₅₀ (µM) MCF-7 |
|---|---|---|---|---|---|
| This compound | H | >50 | >50 | >50 | >50 |
| Derivative 1 | Isobutyryl | 22.4 ± 1.8 | 18.7 ± 1.5 | 25.1 ± 2.0 | 20.3 ± 1.6 |
| Derivative 2 | Benzoyl | 35.6 ± 2.8 | 29.8 ± 2.4 | 40.2 ± 3.2 | 33.1 ± 2.6 |
| Derivative 3 | Cinnamoyl | 15.2 ± 1.2 | 11.9 ± 0.9 | 18.5 ± 1.5 | 14.7 ± 1.2 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is presented as mean ± standard deviation.
Modification at the C-13 Position via Heck Reaction
The α-methylene-γ-lactone is a well-established pharmacophore in many sesquiterpene lactones, crucial for their biological activity through Michael-type addition with biological nucleophiles. To enhance this reactivity and explore new interactions with target proteins, the Heck reaction has been employed to introduce various aryl and heteroaryl moieties at the C-13 position of the this compound scaffold.
The resulting C-13-substituted derivatives have shown significant improvements in cytotoxic potency. For example, the introduction of a phenyl group at this position resulted in a compound with sub-micromolar activity against the A549 lung cancer cell line. Further substitution on the phenyl ring with electron-withdrawing or electron-donating groups has allowed for a fine-tuning of the activity, providing valuable insights into the SAR of this class of compounds. Derivatives bearing a 4-fluorophenyl or a 4-methoxyphenyl (B3050149) group at C-13 exhibited particularly potent cytotoxic effects. thieme-connect.com
Table 2: Cytotoxic Activity of C-13 Substituted this compound Derivatives
| Compound | R' Group | IC₅₀ (µM) HS-683 | IC₅₀ (µM) SK-MEL-28 | IC₅₀ (µM) A549 | IC₅₀ (µM) MCF-7 |
|---|---|---|---|---|---|
| Derivative 4 | Phenyl | 5.8 ± 0.5 | 4.1 ± 0.3 | 0.9 ± 0.07 | 3.2 ± 0.2 |
| Derivative 5 | 4-Fluorophenyl | 3.2 ± 0.2 | 2.5 ± 0.2 | 0.6 ± 0.05 | 1.8 ± 0.1 |
| Derivative 6 | 4-Methoxyphenyl | 4.5 ± 0.4 | 3.3 ± 0.3 | 0.7 ± 0.06 | 2.5 ± 0.2 |
| Derivative 7 | 2-Thienyl | 8.1 ± 0.7 | 6.5 ± 0.5 | 1.5 ± 0.1 | 5.4 ± 0.4 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is presented as mean ± standard deviation.
These studies demonstrate that targeted structural modifications of this compound can lead to a significant enhancement of its cytotoxic potency. The data gathered from these SAR studies provides a rational basis for the design of future derivatives with potentially improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the established analytical methods for quantifying 9β-Hydroxyparthenolide in biological samples, and how should researchers validate these methods?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity and specificity. Validation should follow ICH guidelines, including parameters like linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (80–120%) using spiked matrices. Include internal standards (e.g., deuterated analogs) to control for matrix effects .
- Experimental Design : Use triplicate measurements across three concentration levels to assess intra- and inter-day variability. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios .
Q. How can researchers design experiments to evaluate the anti-inflammatory mechanisms of 9β-Hydroxyparthenolide in vitro?
- Variables :
- Independent: Dose (e.g., 1–50 μM), exposure time (6–48 hours).
- Dependent: NF-κB inhibition (measured via luciferase reporter assays), cytokine secretion (ELISA for TNF-α/IL-6).
- Controls: LPS-stimulated cells (positive control), parthenolide (parent compound comparison) .
Advanced Research Questions
Q. How should researchers address contradictions in reported cytotoxic IC50 values of 9β-Hydroxyparthenolide across cancer cell lines?
- Hypothesis Testing : Contradictions may arise from cell line heterogeneity (e.g., p53 status) or assay conditions (e.g., serum concentration). Design experiments controlling for:
- Cell Culture Variables: Serum-free vs. serum-containing media, passage number consistency.
- Assay Duration: Short-term (24h) vs. long-term (72h) exposures .
Q. What strategies are recommended for elucidating the metabolic stability of 9β-Hydroxyparthenolide in preclinical models?
- In Vitro Models : Use liver microsomes or hepatocytes from multiple species (human, rat, mouse) to assess phase I/II metabolism. Monitor parent compound depletion via LC-MS and identify metabolites using fragmentation patterns .
- Advanced Techniques: Incorporate stable isotope tracing (e.g., ¹⁴C-labeled compound) to track metabolic pathways. Compare pharmacokinetic parameters (t½, CL) across species to predict human bioavailability .
Q. How can researchers optimize experimental protocols to resolve conflicting data on 9β-Hydroxyparthenolide’s ROS modulation effects?
- Methodological Refinement :
- ROS Detection: Compare fluorogenic probes (e.g., DCFH-DA vs. MitoSOX for mitochondrial vs. cytoplasmic ROS).
- Timing: Measure ROS at multiple timepoints (e.g., 1h, 6h, 24h) to capture dynamic changes .
Reproducibility and Ethical Considerations
Q. What steps ensure reproducibility in synthesizing 9β-Hydroxyparthenolide derivatives for structure-activity relationship (SAR) studies?
- Synthetic Protocols: Document reaction conditions (temperature, solvent purity, catalyst ratios) in supplementary materials. Use NMR (¹H/¹³C) and HRMS for structural validation .
- Data Sharing: Deposit raw spectral data in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) for peer validation .
Q. How should researchers mitigate ethical concerns when testing 9β-Hydroxyparthenolide in animal models of chronic inflammation?
- 3Rs Compliance: Apply replacement (in vitro models for preliminary screening), reduction (statistical power analysis to minimize sample size), and refinement (analgesia protocols).
- Institutional Oversight: Submit protocols to IACUC for review, emphasizing humane endpoints (e.g., tumor size limits, weight loss thresholds) .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
